

Head-to-Head Comparison: Fgfr3-IN-4 vs. AZD4547 in FGFR-Targeted Research

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Compound of Interest

Compound Name: *Fgfr3-IN-4*

Cat. No.: *B12406561*

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In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical area of research and development. Dysregulation of FGFR signaling is implicated in a variety of malignancies, driving tumor proliferation, angiogenesis, and survival. This guide provides a detailed head-to-head comparison of two notable FGFR inhibitors: **Fgfr3-IN-4** and AZD4547, offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical and cellular activities based on available experimental data.

Overview

AZD4547 is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3. It has been extensively characterized in preclinical and clinical studies, demonstrating significant anti-tumor activity in FGFR-dependent cancer models.

Fgfr3-IN-4 is a more recently disclosed selective inhibitor of FGFR3. Publicly available information on this compound is limited, primarily originating from patent literature. While it shows promise for FGFR3-targeted applications, a comprehensive public dataset comparable to that of AZD4547 is not yet available.

Data Presentation: Biochemical and Cellular Activity

The following tables summarize the available quantitative data for **Fgfr3-IN-4** and AZD4547, allowing for a direct comparison of their inhibitory profiles.

Table 1: Biochemical Activity - IC50 Values (nM)

Target	Fgfr3-IN-4	AZD4547
FGFR1	>10x selectivity vs FGFR3	0.2[1][2]
FGFR2	Data not available	2.5[1][2]
FGFR3	< 50	1.8[1][2]
FGFR4	Data not available	165[2]
KDR (VEGFR2)	Data not available	24[2]
TRKA	Data not available	18.7[1]
TRKB	Data not available	22.6[1]
TRKC	Data not available	2.9[1]

Table 2: Cellular Activity - Proliferation/Growth Inhibition (GI50/IC50 in μ M)

Cell Line	Cancer Type	FGFR Status	Fgfr3-IN-4	AZD4547
KMS-11	Multiple Myeloma	FGFR3 amplification	Data not available	0.018 - 0.281[2]
RT-112	Bladder Cancer	FGFR3 fusion	Data not available	0.1 - 0.2[1]
KG1a	Leukemia	FGFR1 amplification	Data not available	0.018 - 0.281[2]
Sum52-PE	Breast Cancer	FGFR1 amplification	Data not available	0.018 - 0.281[2]
KM12(Luc)	Colon Cancer	TPM3-NTRK1 fusion	Data not available	0.1[1]
Ovarian Cancer Cell Lines	Ovarian Cancer	Various	Data not available	7.18 - 11.46[3]

Experimental Protocols

Detailed experimental protocols for **Fgfr3-IN-4** are not extensively available in the public domain. The following represents a general protocol for a biochemical kinase assay applicable to FGFR inhibitors, based on common methodologies.

Representative Biochemical Kinase Assay Protocol (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a typical TR-FRET assay to determine the in vitro inhibitory activity of a compound against an FGFR kinase.

1. Reagents and Materials:

- Recombinant human FGFR kinase domain (e.g., FGFR3)
- Biotinylated poly(Glu, Tyr) 4:1 substrate
- ATP (Adenosine triphosphate)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Test compounds (**Fgfr3-IN-4**, AZD4547) serially diluted in DMSO
- Detection Reagents:
 - Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
 - Streptavidin-Allophycocyanin (SA-APC)
- 384-well low-volume black plates
- Plate reader capable of TR-FRET measurements

2. Assay Procedure:

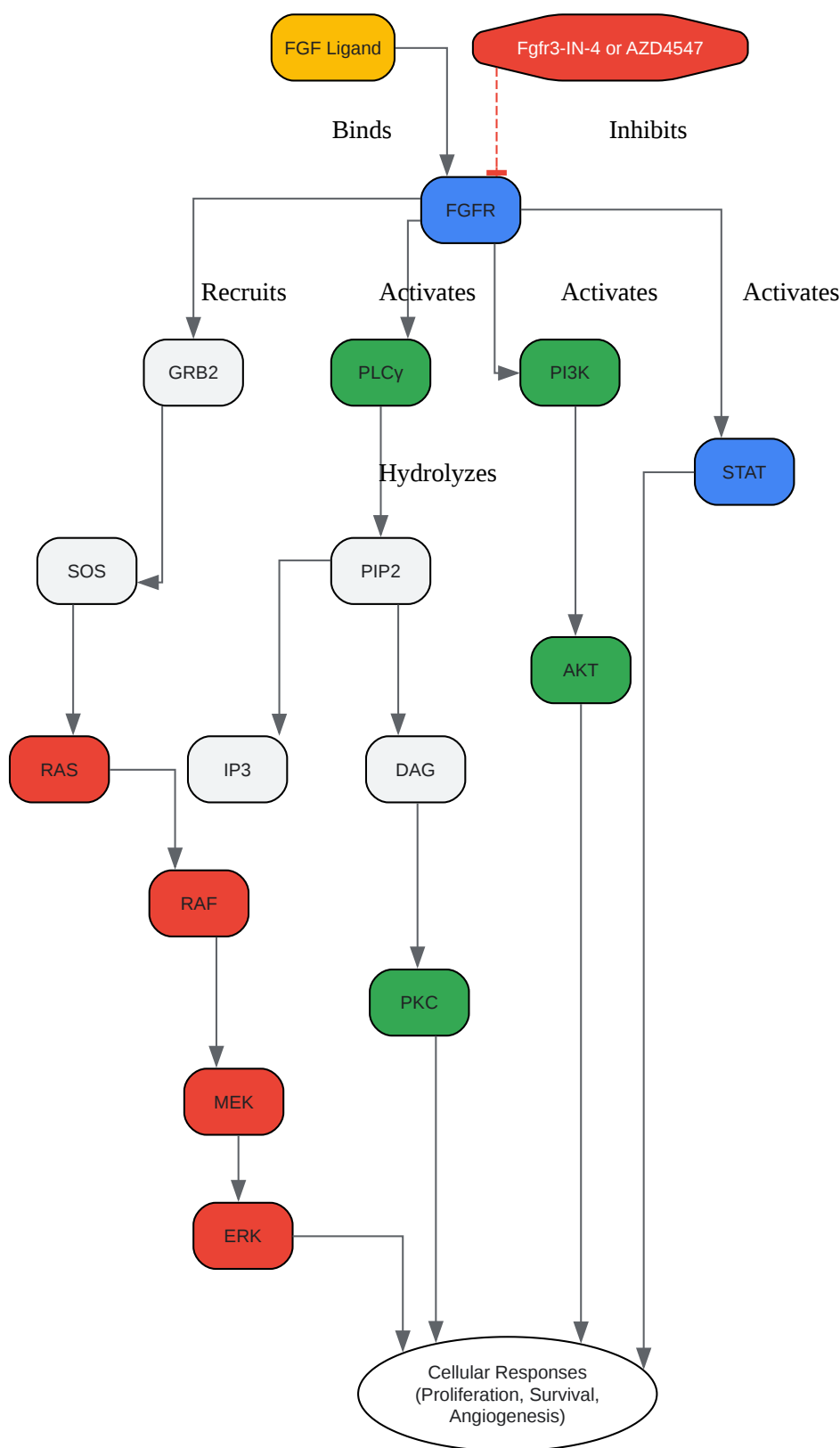
- Prepare serial dilutions of the test compounds in 100% DMSO.
- Add 50 nL of the compound dilutions to the wells of a 384-well plate.
- Prepare a kinase/substrate solution by diluting the recombinant FGFR enzyme and biotinylated substrate in the assay buffer. Add 5 μ L of this solution to each well.
- Prepare an ATP solution in the assay buffer.
- Initiate the kinase reaction by adding 5 μ L of the ATP solution to each well. The final ATP concentration should be at or near the K_m for the specific FGFR isoform.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding 5 μ L of a stop/detection buffer containing EDTA and the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).
- Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

3. Data Analysis:

- Calculate the ratio of the emission signals (665 nm / 620 nm).
- Plot the emission ratio against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Mandatory Visualization

FGFR Signaling Pathway



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Caption: Simplified FGFR signaling cascade and points of inhibition.

Experimental Workflow for Inhibitor Profiling



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